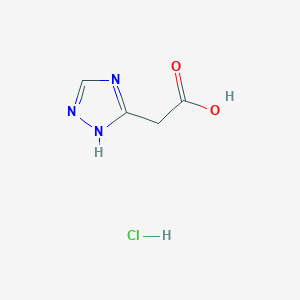

2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Synthetic Routes and Reaction Conditions:

Hydrolysis of Triazole Derivatives: One common method involves the hydrolysis of 2-(1H-1,2,4-triazol-5-yl)acetonitrile under acidic conditions to yield this compound.

Condensation Reactions: Another approach is the condensation of hydrazine with appropriate carboxylic acid derivatives to form the triazole ring, followed by hydrochloric acid treatment to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(1H-1,2,4-triazol-5-yl)acetic acid exhibit potent antimicrobial properties. For instance, compounds synthesized from this triazole framework have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. The structure–activity relationship (SAR) analyses indicated that modifications to the triazole ring can enhance antibacterial efficacy .

Antifungal Properties

The triazole moiety is well-known for its antifungal properties. Research indicates that 2-(1H-1,2,4-triazol-5-yl)acetic acid hydrochloride can inhibit the growth of various fungal strains. This application is particularly relevant in developing new antifungal agents that can combat resistant strains .

Potential as Anticancer Agents

Emerging studies suggest that triazole derivatives may possess anticancer properties. The ability to inhibit certain enzymes involved in cancer cell proliferation has been linked to the structural features of triazoles. Investigations into the specific mechanisms are ongoing, with promising results indicating potential therapeutic uses .

Synthesis and Methodology

The synthesis of this compound has been optimized through various methods. A notable approach involves a continuous-flow synthesis technique that enhances yield and reduces environmental impact compared to traditional batch processes. This method allows for efficient construction of the triazole ring while minimizing waste .

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Continuous-flow synthesis | Up to 73% | Environmentally friendly; high selectivity |

| Batch synthesis | Varies | Often requires extensive purification steps |

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized derivatives of 2-(1H-1,2,4-triazol-5-yl)acetic acid demonstrated significant antibacterial activity against a panel of pathogens. The most effective compounds were identified through MIC testing and SAR analysis .

Case Study 2: Agricultural Impact

Field trials involving the application of this compound on winter wheat showed improved growth metrics compared to untreated controls. The compound's role as a biostimulant was confirmed through controlled experiments measuring germination rates and biomass accumulation .

Mecanismo De Acción

The mechanism by which 2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.

Indole derivatives: While structurally different, indole derivatives also exhibit biological activities similar to triazoles.

Uniqueness: 2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride is unique due to its specific chemical structure, which allows for diverse chemical reactions and applications. Its ability to act as a versatile intermediate in the synthesis of various compounds sets it apart from other triazole derivatives.

Actividad Biológica

2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a triazole ring, is known for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound can be attributed to its structural features:

- Triazole Ring : The 1,2,4-triazole moiety is known for its ability to form hydrogen bonds with various biological targets, enhancing binding affinity and specificity.

- Metabolic Stability : The compound exhibits resistance to metabolic degradation, which may prolong its efficacy in biological systems.

Target Enzymes

Research indicates that compounds with similar structures can inhibit crucial enzymes involved in various metabolic pathways. For instance, the inhibition of InhA (enoyl acyl carrier protein reductase) in Mycobacterium tuberculosis has been identified as a significant target for developing anti-mycobacterial agents .

The compound interacts with various enzymes and proteins, influencing cellular processes such as:

- Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism.

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi. |

| Anticancer | Demonstrates cytotoxic effects on multiple cancer cell lines. |

| Enzyme Inhibition | Acts as an inhibitor for enzymes like InhA involved in critical metabolic pathways. |

| Pharmacological Effects | Enhances pharmacokinetic properties due to its structural stability and interaction capabilities. |

Antimicrobial Activity

A study focusing on triazole derivatives highlighted the antimicrobial potential of compounds similar to this compound. The research utilized serial dilution methods to evaluate activity against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, derivatives were tested against human cancer cell lines with promising results indicating lower IC50 values compared to established chemotherapeutics .

Pharmacokinetic Profile

The pharmacokinetic properties of the compound are enhanced by its triazole structure which contributes to better absorption and distribution within biological systems. The stability conferred by the triazole ring also suggests a favorable metabolic profile.

Propiedades

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLIWORKLOEZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.